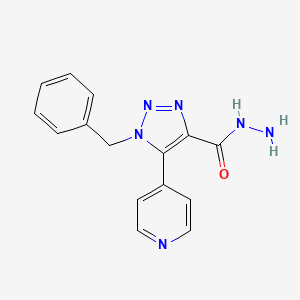

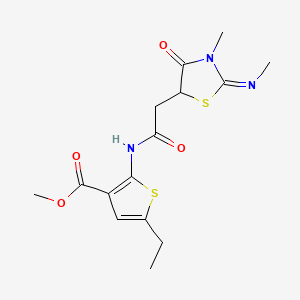

3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has been dedicated to developing synthetic approaches for derivatives related to the specified compound, showcasing their potential as versatile synthons for preparing various heterocyclic compounds. For example, El-Meligie et al. (2020) demonstrated new synthetic pathways to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting the utility of thiophene-2-carboxamides in generating complex heterocycles with potential biological activities (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Biological and Pharmacological Activities

Several studies have focused on the biological and pharmacological activities of related compounds, with particular emphasis on their antiproliferative, anti-angiogenic, and DNA cleavage capabilities. Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis and DNA cleavage, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Moreover, compounds with similar structures have been investigated for their antistaphylococcal activity, providing a foundation for developing new antibacterial agents. Kostenko et al. (2008) synthesized 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, demonstrating significant antistaphylococcal activity, which underscores the therapeutic potential of these compounds in combating bacterial infections (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Enzyme Inhibition and Antitumor Activity

Research into the enzyme inhibition properties of compounds structurally related to 3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has also been a focal point, with studies exploring their potential as inhibitors of critical biological pathways. For instance, novel pyrano[2,3-d]pyrimidine derivatives synthesized by Shehab and El-Shwiniy (2018) were identified as efficient catalysts for producing compounds with potent protease inhibitory activity, highlighting their relevance in developing therapeutic agents targeting specific enzymes involved in disease pathogenesis (Shehab & El-Shwiniy, 2018).

Propiedades

IUPAC Name |

3-pyrimidin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-13(16-11-3-1-8-20-11)17-7-4-10(9-17)19-12-14-5-2-6-15-12/h1-3,5-6,8,10H,4,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDCXLSFDKTRTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyrimidin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2829104.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)

![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)

![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)